molecular formula C13H9FN4OS B2398505 6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one CAS No. 897614-70-9

6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one

Cat. No.: B2398505
CAS No.: 897614-70-9
M. Wt: 288.3
InChI Key: RXVRZVFUNNDYBF-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the fluorophenyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding sulfide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Scientific Research Applications

6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 6-(4-Fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one stands out due to its unique combination of a pteridine core with a fluorophenyl group and a sulfanyliden moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-(4-fluorophenyl)-1-methyl-4-sulfanylidenepteridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4OS/c1-18-11-10(12(20)17-13(18)19)16-9(6-15-11)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVRZVFUNNDYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(N=C2C(=S)NC1=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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